4-Bromo-2-(difluoromethoxy)-1-iodobenzene
Overview
Description
4-Bromo-2-(difluoromethoxy)-1-iodobenzene is an organic compound with the molecular formula C7H3BrF2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
For example, a typical synthetic route might involve the bromination of 2-(difluoromethoxy)iodobenzene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can result in the formation of substituted benzene derivatives .
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-1-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in coupling reactions, the bromine and iodine atoms can facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The difluoromethoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
4-Bromo-2-(difluoromethoxy)aniline: Contains an amino group instead of an iodine atom.
4-Bromo-2-(difluoromethoxy)fluorobenzene: Contains a fluorine atom instead of an iodine atom.
Uniqueness
4-Bromo-2-(difluoromethoxy)-1-iodobenzene is unique due to the combination of bromine, iodine, and difluoromethoxy groups on the benzene ring. This unique combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGESMHCNFRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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